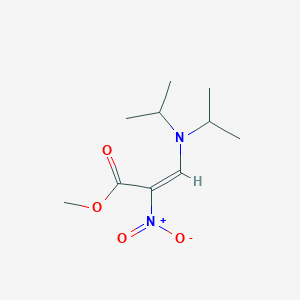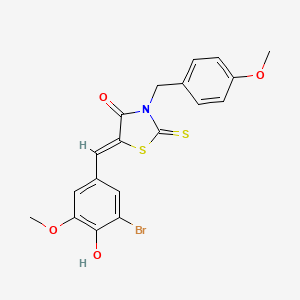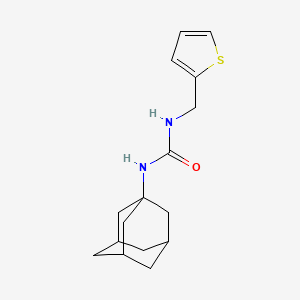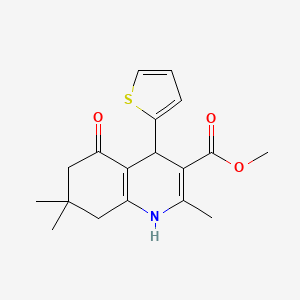
methyl 3-(diisopropylamino)-2-nitroacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(diisopropylamino)-2-nitroacrylate, commonly known as DINA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DINA belongs to the family of nitroalkenes, which are known for their unique chemical and biological properties.
Mécanisme D'action
The mechanism of action of DINA is not fully understood, but it is believed to involve the formation of reactive intermediates, such as nitroso and nitrite species, which can interact with various biological targets. DINA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to induce apoptosis, a process of programmed cell death, in various cancer cells.
Biochemical and Physiological Effects:
DINA has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant activities. It has also been shown to modulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis. In addition, DINA has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
DINA has several advantages for lab experiments, including its ease of synthesis, high yield, and versatility as a building block for the synthesis of complex molecules. However, DINA is also known to be highly reactive and unstable, which can pose challenges in handling and storage. In addition, the potential toxicity of DINA and its metabolites should be carefully evaluated before use in lab experiments.
Orientations Futures
There are several future directions for the research and development of DINA. One potential direction is the optimization of the synthesis method to improve the yield and purity of DINA. Another direction is the exploration of new applications of DINA in areas such as drug discovery, materials science, and bioimaging. Furthermore, the elucidation of the mechanism of action of DINA and its metabolites could provide valuable insights into the development of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of DINA involves the reaction of 3-nitropropionic acid with diisopropylamine and methanol in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate, which is subsequently converted into the final product. The yield of DINA can be optimized by controlling the reaction conditions, such as temperature, pressure, and the amount of the catalyst used.
Applications De Recherche Scientifique
DINA has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, DINA has been shown to exhibit potent anti-inflammatory and anti-tumor activities. It has also been used as a precursor for the synthesis of various biologically active compounds, such as nitroalkenes and nitroalkanes. In organic synthesis, DINA has been used as a versatile building block for the synthesis of complex molecules. In materials science, DINA has been used as a key component in the preparation of conductive polymers and organic electronic devices.
Propriétés
IUPAC Name |
methyl (E)-3-[di(propan-2-yl)amino]-2-nitroprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-7(2)11(8(3)4)6-9(12(14)15)10(13)16-5/h6-8H,1-5H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIMAKSRFFGABX-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C=C(C(=O)OC)[N+](=O)[O-])C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(/C=C(\C(=O)OC)/[N+](=O)[O-])C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (E)-3-[di(propan-2-yl)amino]-2-nitroprop-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3,6-dibromo-9H-carbazol-9-yl)-3-(1,8,8-trimethyl-3-azabicyclo[3.2.1]oct-3-yl)-2-propanol](/img/structure/B5138754.png)
![1-[(4-biphenylyloxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B5138759.png)
![2-{methyl[(4-methylphenyl)sulfonyl]amino}ethyl (3-chlorophenyl)carbamate](/img/structure/B5138767.png)
![3-({[(4-chlorophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B5138775.png)

![5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide](/img/structure/B5138785.png)
![1-butyl-2-methyl-3-[2-oxo-2-(5-oxo-1,4-diazepan-1-yl)ethyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5138786.png)
![tetrahydro-2-furanylmethyl 6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5138792.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylbutanamide](/img/structure/B5138817.png)
![1-(6-methyl-2-pyridinyl)-4-{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5138825.png)